molecular formula C12H10O4 B12917816 2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate

2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate

Cat. No.: B12917816
M. Wt: 218.20 g/mol
InChI Key: XTOHYDMTSAQDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate (CAS 22442-46-2) is a chemical compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . This reagent belongs to the class of 2H-cyclohepta[b]furan-2-one (CHF) derivatives, which are recognized as a significant subclass of heteroazulenes . These structures are characterized by a seven-membered ring fused to a furan moiety, creating a versatile scaffold for chemical synthesis. While specific mechanistic studies on this exact ester are limited, the broader family of CHF derivatives is established as valuable synthetic intermediates. These compounds are notably used as starting materials in the total synthesis of natural products and are effectively converted into azulene derivatives through reactions with various partners like olefins and active methylene compounds . The presence of both the ketone and ester functional groups on the heteroazulene core makes this compound a promising building block for constructing more complex molecular architectures in medicinal chemistry and materials science research. Researchers are exploring such frameworks for the development of novel functional dyes and other advanced materials, as the introduction of aryl groups at key positions can significantly tune their optical and electrochemical properties . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

2-oxoethyl 2H-cyclohepta[b]furan-3-carboxylate

InChI

InChI=1S/C12H10O4/c13-6-7-15-12(14)10-8-16-11-5-3-1-2-4-9(10)11/h1-6H,7-8H2

InChI Key

XTOHYDMTSAQDDR-UHFFFAOYSA-N

Canonical SMILES

C1C(=C2C=CC=CC=C2O1)C(=O)OCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate typically involves the following steps:

    Formation of the Cyclohepta[b]furan Core: This can be achieved through a series of cyclization reactions. One common method involves the cyclization of a suitable precursor, such as a 2-alkynylphenol, under acidic or basic conditions.

    Introduction of the Oxoethyl Group: The oxoethyl group can be introduced via an esterification reaction. This involves reacting the cyclohepta[b]furan core with an appropriate acylating agent, such as ethyl chloroformate, in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Cycloaddition Reactions

Cycloaddition reactions are a common type of reaction for many heterocyclic compounds, including those with a furan ring. For instance, 2-oxo-2H-cyclohepta[b]furan derivatives have been shown to participate in [4 + 2] cycloaddition reactions with aryl acetylenes, leading to the formation of homobarrelene derivatives, which can further undergo di-π-methane rearrangement to form complex carbocycles .

Table 1: Cycloaddition Reactions of Related Compounds

SubstrateAryl AcetyleneProductYield (%)
2-Oxo-2H-cyclohepta[b]furanPhenylacetyleneHomobarrelene derivativeNot specified

Oxidation Reactions

Dihydrocyclohepta[b]furan derivatives can undergo oxidation reactions with selenium dioxide (SeO2) to form tropone derivatives, which are biologically interesting molecules . While specific data on 2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate is not available, similar compounds might exhibit similar reactivity under oxidative conditions.

Table 2: Oxidation Reactions of Related Compounds

CompoundOxidizing AgentProductYield (%)
Dihydrocyclohepta[b]furanSeO2Tropone derivativeNot specified

[2+2] Cycloaddition Reactions

Ethynylated 2H-cyclohepta[b]furan-2-one derivatives have been involved in [2+2] cycloaddition reactions with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), resulting in novel adducts . This type of reactivity could potentially be explored with this compound, although specific studies are lacking.

Table 3: [2+2] Cycloaddition Reactions of Related Compounds

SubstrateDDQProductYield (%)
Ethynylated 2H-cyclohepta[b]furan-2-oneDDQNovel adducts59-84

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

  • 2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique bicyclic structure allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions. These transformations can lead to a variety of derivatives useful in further synthetic applications.

Reactivity and Mechanism

  • The compound can undergo various reactions such as:
    • Oxidation : Producing oxidized derivatives that may exhibit different biological activities.
    • Reduction : Leading to amines and other reduced forms, which can be utilized in medicinal chemistry.
    • Substitution : Generating various substituted derivatives depending on the nucleophile used, enhancing the compound's versatility in synthetic pathways.

Biological Applications

Potential Biological Activity

  • Research indicates that derivatives of this compound may possess significant biological activity. Preliminary studies suggest potential interactions with biomolecules, which could lead to therapeutic applications.

Case Studies on Biological Activity

  • Antimicrobial Properties : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents.
  • Anti-Cancer Research : In vitro studies have demonstrated that certain derivatives inhibit tumor growth, suggesting a pathway for cancer therapeutics.
  • Neuroprotective Effects : Ongoing research is exploring the neuroprotective properties of related compounds, which could be beneficial in treating neurodegenerative diseases.

Medicinal Chemistry

Therapeutic Potential

  • The compound is being investigated for its therapeutic properties, particularly as a precursor in drug synthesis. Its structural features allow it to interact with various molecular targets, influencing biochemical pathways relevant to disease treatment.
Therapeutic Area Potential Applications
AntimicrobialDevelopment of new antibiotics
OncologyAnti-cancer drug development
NeurologyNeuroprotective agents for neurodegenerative diseases

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating advanced materials with specific functional characteristics.

Mechanism of Action

The mechanism by which 2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The oxoethyl group can form hydrogen bonds or participate in other interactions that stabilize the compound within the active site of an enzyme, thereby modulating its activity.

Comparison with Similar Compounds

Data Table: Comparative Overview

Compound Core Structure Key Substituents Synthesis Method Notable Reactivity Reference
2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate Cyclohepta[b]furan 3-Carboxylate (2-oxoethyl ester) Hypothetical: Esterification of 2-one derivatives Potential dienophile in cycloadditions
Xanthatin Cyclohepta[b]furan-2-one C3 lactone, C6 α,β-unsaturated ketone Spectral/X-ray confirmed Anticandidal, antifungal
Ethyl 2,5-dioxooctahydro-2H-cyclohepta[b]furan-3-carboxylate ((-)-13) Cyclohepta[b]furan C3 ethyl ester, C2/C5 ketones Catalytic asymmetric synthesis Chiral building block
Benz[a]azulenes Azulene-fused furan Aromatic extended system [8 + 2] cycloaddition Fluorescent materials

Biological Activity

2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and its implications in various fields.

This compound can be synthesized through several methods, typically involving the cyclization of suitable precursors under specific conditions. Key steps include:

  • Formation of the Cyclohepta[b]furan Core : This is achieved through cyclization reactions involving 2-alkynylphenols.
  • Introduction of the Oxoethyl Group : This is done via esterification using reagents like ethyl chloroformate in the presence of a base such as pyridine.

Synthetic Routes

StepReaction TypeReagents
1Cyclization2-alkynylphenol, acid/base catalyst
2EsterificationEthyl chloroformate, pyridine

Biological Activity

The biological activity of this compound has been explored in various contexts:

The compound interacts with biological targets such as enzymes and receptors. The oxoethyl group facilitates hydrogen bonding and other interactions that stabilize the compound within enzyme active sites, potentially modulating enzymatic activity.

Case Studies

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of cyclohepta[b]furan exhibit significant antimicrobial properties, suggesting that modifications to the core structure could enhance efficacy against specific pathogens .
  • Enzyme Inhibition : Research has shown that related compounds can inhibit key enzymes involved in metabolic pathways, indicating potential applications in treating metabolic disorders .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from similar compounds:

CompoundStructural FeaturesBiological Activity
2-Oxo-2H-cyclohepta[b]furan-3-carboxylateLacks ethyl groupLess potent than target compound
2-Oxo-2H-cyclohepta[b]furan-3-carboxamideContains amide groupDifferent mechanism of action
2-Oxo-2H-cyclohepta[b]furan-3-carboxylic acidCarboxylic acid derivativeEnhanced solubility

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing complex molecules and potential drug candidates.
  • Biological Studies : Useful in studying enzyme interactions and metabolic pathways due to its structural properties .
  • Material Science : Investigated for its application in developing advanced materials like polymers due to its unique chemical reactivity.

Q & A

Q. What are the key structural features of 2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate that influence its chemical reactivity?

The compound features a bicyclic cyclohepta[b]furan core with an ester group at position 3 and a 2-oxoethyl substituent. The strained seven-membered ring system and electron-withdrawing ester group enhance reactivity toward nucleophilic attack and cycloaddition reactions. The conjugated carbonyl groups also facilitate π-π stacking interactions, which are critical in supramolecular assembly or catalyst design .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H, 13C^{13}C, and 2D HSQC, is essential for resolving the complex coupling patterns of the bicyclic system. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (e.g., ester C=O at ~1700–1750 cm1^{-1}), while X-ray crystallography confirms stereochemistry and crystal packing .

Q. What natural sources or synthetic pathways are known for 2H-cyclohepta[b]furan derivatives?

These derivatives are primarily synthetic, though related furanoids have been isolated from plant extracts (e.g., Curcuma caesia rhizomes). Synthesis often involves cyclization of pre-functionalized furan precursors or transition-metal-catalyzed annulation. For example, palladium catalysts enable macrocyclization of furan-3-carboxylate dimers .

Advanced Research Questions

Q. How can [8 + 2] cycloaddition reactions be applied to synthesize derivatives of this compound?

The cyclohepta[b]furan core can act as a dienophile in [8 + 2] cycloadditions with enamines or electron-rich alkenes. This method, demonstrated with 2H-cyclohepta[b]furan-2-one derivatives, constructs azulene-based scaffolds, enabling access to benz[a]azulenes—valuable in optoelectronic materials research .

Q. What strategies improve regioselectivity in the functionalization of the cyclohepta[b]furan core?

Microwave-assisted synthesis under nitrogen enhances regioselectivity in furan carboxylate derivatization. For example, sulfur ylide reactions with acetylenic esters at 160°C yield trifluoromethylated furan-3-carboxylates with moderate yields (44–57%), avoiding side products common in conventional heating .

Q. How do solvent polarity and catalyst choice influence stereochemical outcomes in synthesizing derivatives?

Polar aprotic solvents (e.g., DMSO) stabilize transition states in Pd-catalyzed reactions, favoring planar macrocycle formation. Chiral catalysts like SPhos-Pd-G3 induce enantioselectivity in ester-functionalized macrocycles, as shown in DFT studies predicting minimal ring strain .

Q. What in vitro assays are suitable for assessing the anti-inflammatory potential of this compound?

NF-κB inhibition assays and cytokine profiling (e.g., TNF-α, IL-6) are recommended. Chromene-furan carboxylate analogs reduce inflammation via COX-2 suppression, validated by ELISA and Western blotting. Dose-response studies (1–100 µM) in macrophage models are critical for IC50_{50} determination .

Q. How can contradictory data on synthetic yields be resolved when scaling up reactions?

Contradictions often arise from solvent purity or catalyst loading. For instance, methyl propynoate reactions with sulfur ylides yield 15% under standard conditions but improve with microwave irradiation. Systematic DOE (Design of Experiments) optimizes parameters like temperature, time, and stoichiometry .

Methodological Notes

  • Synthesis Optimization : Use NaCH(CO2_2Et)2_2 for methylation post-cyclization to enhance yields .
  • Analytical Validation : Cross-validate NMR data with HSQC to resolve overlapping signals in DMSO-d6_6 .
  • Biological Testing : Include positive controls (e.g., dexamethasone) and cytotoxicity assays (MTT) to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.